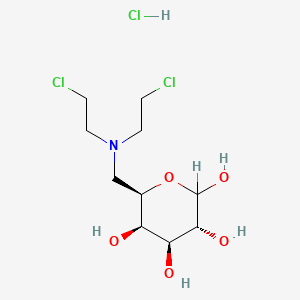

Galamustine hydrochloride

描述

Classification and Chemical Lineage within Alkylating Agents

Galamustine (B21887) hydrochloride is classified as a nitrogen mustard, which is a sub-category of alkylating agents. wikipedia.orgtaylorandfrancis.com Alkylating agents are a broad class of compounds that exert their cytotoxic effects by attaching an alkyl group to the DNA of cells. numberanalytics.comwikipedia.org This process, known as alkylation, can disrupt DNA structure and function, leading to cell death, particularly in rapidly dividing cancer cells. researchgate.netmdpi.com

The chemical lineage of Galamustine hydrochloride traces back to the first nitrogen mustards developed for chemotherapy. wikipedia.orgnih.gov These early compounds, while effective, were often associated with significant toxicity. taylorandfrancis.com this compound represents a more recent development, designed with the intention of improving upon the therapeutic profile of its predecessors. nih.gov Specifically, it is a galactose-mustard derivative, a design that aims to enhance its selectivity and reduce systemic toxicity. idrblab.netncats.ioncats.io

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H19Cl2NO5.HCl nih.gov |

| Molecular Weight | 340.63 g/mol nih.gov |

| Stereochemistry | Absolute nih.gov |

| Defined Stereocenters | 4 / 4 nih.gov |

Historical Context of Nitrogen Mustards in Chemotherapeutic Research

The journey of nitrogen mustards in medicine began under unusual circumstances. Originally developed as chemical warfare agents, their potent biological effects were observed during World War II. wikipedia.orgnews-medical.net A notable incident in Bari, Italy, in 1943, where individuals were exposed to mustard gas, revealed a significant decrease in their lymphocyte counts. wikipedia.org This observation sparked the interest of researchers, including Alfred Gilman and Louis Goodman at the Yale School of Medicine, who began to investigate the potential of these compounds to treat cancers of the blood and lymph system. wikipedia.orgnews-medical.net

In 1942, classified clinical trials began, and by 1946, the findings were published, marking the dawn of modern cancer chemotherapy. news-medical.net The first nitrogen mustard used clinically was mustine (HN2). wikipedia.org Over the decades, this initial discovery led to the development of numerous other nitrogen mustard derivatives, including cyclophosphamide, chlorambucil, and melphalan, each with modifications aimed at improving efficacy and reducing side effects. wikipedia.orgnih.gov This history of iterative development forms the backdrop against which newer agents like this compound were conceived and synthesized. nih.gov

Conceptual Frameworks for Investigating Novel Alkylating Agents

The investigation of new alkylating agents like this compound is guided by several key conceptual frameworks. A primary goal is to enhance selectivity for cancer cells over healthy, rapidly dividing cells to minimize toxicity. researchgate.net This has led to strategies such as designing prodrugs that are activated specifically within the tumor microenvironment. cuni.cz

Another important framework is the overcoming of drug resistance. numberanalytics.comresearchgate.net Cancer cells can develop resistance to alkylating agents through various mechanisms, including enhanced DNA repair capabilities. researchgate.net Research into novel agents often focuses on circumventing these resistance mechanisms. This can involve creating compounds that form different types of DNA adducts or that inhibit the DNA repair enzymes themselves. researchgate.net

Furthermore, the concept of "soft alkylation" has emerged, focusing on creating agents with greater target selectivity to reduce off-target effects. researchgate.net This involves designing molecules that bind with higher affinity to specific DNA sequences or to proteins that are overexpressed in cancer cells. researchgate.net The development of this compound, with its galactose moiety, can be seen as an application of these principles, aiming for potentially targeted delivery. ncats.io

Overview of Research Trajectories for this compound

Research into this compound has primarily focused on its potential as an anticancer agent with a potentially improved toxicity profile. idrblab.netncats.io Studies have explored its synthesis, chemical characterization, and its cytotoxic effects on various cancer cell lines. ncats.io A significant research trajectory has been the investigation of its reduced bone marrow toxicity compared to earlier nitrogen mustards. idrblab.netncats.ioncats.io

The rationale for its development was based on the hypothesis that the galactose carrier would facilitate its uptake into cells, potentially leading to a more targeted action. ncats.io Research has examined its effects on cell growth and cell cycle kinetics in leukemia cell lines. ncats.io These preclinical investigations were considered a necessary step to determine its potential for advancement into human clinical trials. ncats.io

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

107811-63-2 |

|---|---|

分子式 |

C10H20Cl3NO5 |

分子量 |

340.6 g/mol |

IUPAC 名称 |

(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol;hydrochloride |

InChI |

InChI=1S/C10H19Cl2NO5.ClH/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6;/h6-10,14-17H,1-5H2;1H/t6-,7+,8+,9-,10?;/m1./s1 |

InChI 键 |

YPEQSOJVCFFDKJ-IBUKJIQJSA-N |

SMILES |

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |

手性 SMILES |

C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O.Cl |

规范 SMILES |

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |

相关CAS编号 |

105618-02-8 (Parent) |

同义词 |

6-(bis(2-chloroethyl)amino)-6-deoxygalactopyranose 6-bis-(2-chloroethyl)amino-6-deoxygalactopyranose C6-galactose mustard C6-galactose mustard hydrochloride C6-GLM galactose-6-mustard |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Galamustine Hydrochloride

Strategies for Galactose-Based Precursor Synthesis

The synthesis of galamustine (B21887) hydrochloride fundamentally relies on the use of galactose as a starting material. Galactose, a monosaccharide sugar, provides the core stereochemical framework necessary for the final compound. Several pathways exist for the metabolism and modification of galactose, which can be adapted for synthetic purposes. The Leloir pathway, for instance, details the enzymatic conversion of β-D-galactose to UDP-glucose, involving key phosphorylated intermediates like galactose-1-phosphate. wikipedia.org While this is a biological pathway, the chemical principles can inform laboratory synthesis.

For chemical synthesis, D-galactose can serve as a precursor to obtain valuable intermediates. For example, through processes like oxidation, D-galactose can be converted into mucic acid (galactaric acid), a potentially valuable bio-based platform chemical. researchgate.net Synthetic chemists can also employ strategic modifications of galactose to introduce desired functional groups. For instance, the synthesis of galactose-based glycosylated antitumor ether lipids (GAELs) has involved the creation of diazide intermediates from D-mannose, which is structurally related to galactose. nih.gov These strategies highlight the versatility of galactose as a starting point for complex molecule synthesis.

Alkylation Reaction Optimization and Methodological Considerations

A crucial step in the synthesis of galamustine hydrochloride is the alkylation reaction. This class of reactions involves the addition of an alkyl group to a substrate molecule. mt.com In the context of galamustine synthesis, this likely involves the attachment of the nitrogen mustard moiety to the galactose-derived precursor. The efficiency and selectivity of alkylation reactions are highly dependent on various factors, including the choice of substrate, alkylating agent, solvent, temperature, and catalyst. mt.commt.com

Optimizing these reactions is critical for maximizing yield and minimizing byproducts. whiterose.ac.uk Methodologies such as Design of Experiments (DoE) can be employed to systematically investigate the effects of multiple variables on the reaction outcome. whiterose.ac.uk For instance, in Friedel-Crafts alkylation, a common type of alkylation, Lewis acids like aluminum chloride (AlCl₃) are often used as catalysts. mt.com The choice of catalyst and reaction conditions can significantly influence the reaction's success. mt.comnih.gov Furthermore, in-situ analysis techniques can provide real-time data on reaction kinetics and thermodynamics, enabling precise control and optimization. mt.com

Stereochemical Control in this compound Synthesis

Maintaining the correct stereochemistry throughout the synthesis is paramount, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. unipv.it The synthesis of this compound, which is derived from the chiral molecule galactose, requires careful control of stereocenters.

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This can be achieved through various strategies, such as using chiral catalysts or starting from a chiral precursor like galactose. In the synthesis of complex molecules, such as certain alkaloids, stereochemical control has been achieved through methods like diazene-directed assembly and metal-catalyzed C-H amination. nih.gov The goal is to create the desired stereoisomer with high purity, avoiding the formation of other isomers that may be inactive or have different effects. unipv.it The precise arrangement of atoms is critical for the molecule's ultimate function. nih.govmdpi.com

Purification and Characterization Techniques for Synthetic Intermediates

After each synthetic step, the resulting intermediates must be purified and their structures confirmed. Purification is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques in organic synthesis include:

Chromatography: Techniques such as flash chromatography on silica (B1680970) gel and gel filtration are widely used to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. mdpi.comnih.gov

Crystallization: This technique can be used to obtain highly pure crystalline solids from a solution.

Filtration: Various types of filters, including vacuum, water, and oil filters, are used to separate solids from liquids. ohio.gov

Once purified, the chemical structure and purity of the intermediates are determined using a variety of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of atoms in a molecule. unito.it

Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure. unito.it

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule. unito.it

These techniques are crucial for verifying that the desired intermediate has been successfully synthesized before proceeding to the next step in the reaction sequence. nih.govnih.gov

Design Principles for Novel Galamustine Analogues

The design of novel analogues of a lead compound like galamustine is a key strategy in medicinal chemistry to improve properties such as efficacy and selectivity. This process is guided by structure-activity relationship (SAR) studies, which seek to understand how modifications to a molecule's structure affect its biological activity. nih.gov

For galactose-based compounds, this could involve:

Modification of the Galactose Moiety: Introducing or altering functional groups on the sugar ring. For example, installing amine groups at different positions on the galactose scaffold has been shown to modulate the cytotoxic response of certain glycosylated antitumor ether lipids. nih.gov

Alteration of the Linker: Modifying the connection between the galactose unit and the cytotoxic moiety.

Variation of the Cytotoxic Moiety: Replacing the nitrogen mustard with other pharmacologically active groups.

Computational modeling can also play a role in the design process, predicting how different structural changes might influence the molecule's interaction with its biological target. The goal is to create new molecules with improved therapeutic profiles. transistorized.net

Advanced Synthetic Approaches for Chemical Diversification

To create a library of galamustine analogues for SAR studies, efficient and versatile synthetic methods are required. Advanced synthetic strategies focus on developing robust and flexible routes that allow for the easy introduction of chemical diversity. rsc.org

These approaches might include:

Convergent Synthesis: This strategy involves synthesizing different fragments of the target molecule separately and then joining them together in the later stages of the synthesis. nih.gov This can be more efficient than a linear synthesis for complex molecules.

Transition Metal-Free Synthesis: Developing synthetic protocols that avoid the use of potentially toxic and environmentally harmful transition metals is a growing area of interest. rsc.org

Flow Chemistry: Conducting reactions in continuous flow systems can offer advantages in terms of safety, scalability, and control over reaction parameters.

By employing these advanced synthetic methodologies, chemists can efficiently generate a wide range of galamustine analogues for biological evaluation. unito.itrsc.org

Molecular and Cellular Mechanisms of Action of Galamustine Hydrochloride

DNA Alkylation Dynamics and Adduct Formation

As an alkylating agent, galamustine (B21887) hydrochloride's cytotoxic effects are primarily driven by its ability to form covalent bonds with DNA, leading to the formation of DNA adducts and subsequent damage. smolecule.comontosight.ai

Formation of Covalent Bonds with DNA

Galamustine hydrochloride functions by transferring an alkyl group to DNA, a process central to its cytotoxic effects. smolecule.com This reaction involves the formation of covalent bonds with nucleophilic sites on the DNA molecule. smolecule.com The bis(2-chloroethyl)amino group in its structure is designed to release alkylating groups that can interact with and modify DNA. ontosight.ai This process can be influenced by the compound's potential to generate reactive intermediates, which further promote its interaction with biological macromolecules. smolecule.com In aqueous environments, galamustine may also undergo hydrolysis, which can affect its bioavailability and activity. smolecule.com

Induction of DNA Damage and Interstrand Cross-Links

The formation of covalent bonds by this compound with DNA leads to significant damage, including the creation of interstrand cross-links. smolecule.comontosight.ai These cross-links physically prevent the separation of DNA strands, a critical step for both DNA replication and transcription. ontosight.ai By disrupting these fundamental cellular processes, this compound effectively halts cell proliferation. smolecule.comontosight.ai This induction of DNA damage, particularly double-strand breaks, is especially lethal to rapidly dividing cells, such as those found in tumors. smolecule.com

Cellular Stress Response Pathways Elicited by DNA Damage

The DNA damage induced by this compound triggers a complex network of cellular stress responses. These pathways are crucial in determining the ultimate fate of the cell, whether it be repair and survival or the initiation of programmed cell death.

Activation of DNA Repair Mechanisms

In response to the genotoxic stress caused by agents like galamustine, cells activate sophisticated DNA repair pathways to counteract the damage. nih.gov The type of repair mechanism activated can depend on the nature of the DNA lesion. For damage caused by alkylating agents, pathways such as base excision repair (BER) and homologous recombination (HR) are often involved. plos.orgiastate.edu The MRE11-NBS1-RAD50 (MRN) complex is one of the first to be recruited to the site of a DNA double-strand break, initiating the repair process. plos.org The activation of these repair pathways is a critical factor in the potential for cells to develop resistance to the drug. smolecule.com

| Key Proteins in DNA Damage Response | Function |

| γH2AX | A marker for DNA double-stranded breaks, accumulating at sites of damage. plos.orgiastate.edu |

| 53BP1 | A protein involved in the DNA damage checkpoint response. plos.org |

| RPA (Replication Protein A) | A protein that binds to single-stranded DNA and is involved in DNA replication and repair. plos.org |

| ATM (Ataxia-Telangiectasia Mutated) | A protein kinase that is recruited and activated by DNA double-strand breaks. iastate.eduelifesciences.org |

| PARP-1 | An enzyme that plays a role in DNA repair, particularly base excision repair. iastate.edu |

| BRCA1 | A key protein in the homologous recombination repair pathway. iastate.edu |

| RAD51 | A crucial protein for homologous recombination-mediated DNA repair. nih.gov |

Interplay with DNA Damage Checkpoints

DNA damage checkpoints are critical cellular surveillance mechanisms that halt the cell cycle to allow time for DNA repair. ebi.ac.ukfrontiersin.org When DNA damage is detected, transducer kinases like ATM and ATR are activated. elifesciences.orgnih.gov These kinases then phosphorylate and activate checkpoint kinases such as CHK1 and CHK2, which in turn inhibit proteins like CDC25 that are necessary for cell cycle progression. elifesciences.orgfrontiersin.org The activation of these checkpoints can lead to a temporary arrest in the cell cycle, and the efficiency of subsequent DNA repair can determine whether the cell resumes proliferation or undergoes apoptosis. plos.orgfrontiersin.org The ability of a cell to manage and recover from this checkpoint-induced arrest is a complex process. elifesciences.org

Cell Cycle Perturbation and Arrest Kinetics

The DNA-damaging effects of this compound directly impact the progression of the cell cycle. smolecule.com By inducing DNA lesions, the compound triggers cell cycle checkpoints, leading to a halt in proliferation. smolecule.com

G2/M Phase Accumulation

A significant consequence of the DNA damage induced by this compound is the arrest of the cell cycle at the G2/M checkpoint. slideshare.net This checkpoint serves as a critical control point, preventing cells with damaged DNA from entering mitosis (M phase). The accumulation of cells in the G2/M phase is a well-documented response to various DNA-damaging agents. By halting cell cycle progression at this stage, the cell is given time to either repair the DNA damage or, if the damage is too severe, to initiate apoptosis.

Regulation of Cell Cycle Regulatory Proteins

The progression through the cell cycle is meticulously controlled by a family of proteins known as cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. khanacademy.orgkhanacademy.orglibretexts.org The transition from the G2 phase to mitosis is primarily driven by the activation of the CDK1/cyclin B complex. creativebiolabs.net The activity of this complex is tightly regulated to ensure the proper timing of mitotic entry. creativebiolabs.net

Regulatory molecules can halt the cell cycle at checkpoints if damage is detected. libretexts.org For instance, the p53 protein can stop the cell cycle in the G1 phase if it senses DNA damage. libretexts.org Similarly, damage detected after the S phase can lead to the inhibition of CDK1 activity, preventing the cell from progressing from G2 into mitosis. nih.gov While this compound is known to induce G2/M arrest, specific research detailing its direct interaction with and modulation of specific CDKs, cyclins, or checkpoint inhibitor proteins like p21 and p27 is not extensively detailed in the available literature. However, its ability to halt the cell cycle at this phase strongly implies an influence on the regulatory proteins governing the G2/M transition.

Apoptotic Pathway Induction and Execution

In addition to causing cell cycle arrest, the cellular damage initiated by this compound can trigger apoptosis, or programmed cell death. This is a crucial mechanism for eliminating damaged or cancerous cells in a controlled manner, preventing an inflammatory response. harvard.eduthermofisher.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. thermofisher.comresearchgate.net Both pathways converge on the activation of a cascade of proteases known as caspases. harvard.eduthermofisher.com

Initiator and Effector Caspase Activation

Caspases are synthesized as inactive zymogens and are broadly categorized as initiator caspases (such as caspase-8, -9, and -10) and effector or executioner caspases (such as caspase-3, -6, and -7). nih.govnih.gov The apoptotic process begins with the activation of initiator caspases in response to pro-apoptotic signals. thermofisher.com For example, the extrinsic pathway typically activates caspase-8, while the intrinsic pathway activates caspase-9. nih.govthermofisher.com These activated initiator caspases then cleave and activate the effector caspases. thermofisher.com The activated effector caspases are responsible for the systematic dismantling of the cell by cleaving numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. harvard.edu The induction of apoptosis by this compound would necessitate the activation of this caspase cascade, though specific studies identifying the precise initiator and effector caspases involved have not been fully elucidated.

Mitochondrial Outer Membrane Permeabilization

The intrinsic pathway of apoptosis is critically dependent on the permeabilization of the mitochondrial outer membrane (MOMP). nih.gov This event is considered a point of no return in the apoptotic process. nih.gov MOMP is tightly regulated by the Bcl-2 family of proteins and results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. harvard.edunih.govnih.gov Once in the cytosol, cytochrome c associates with other proteins to form a complex called the apoptosome, which recruits and activates the initiator caspase-9. harvard.eduthermofisher.com DNA damage, such as that caused by alkylating agents like this compound, is a classic trigger for the intrinsic pathway and, consequently, for MOMP.

Modulation of Specific Intracellular Signaling Pathways

The cellular response to external and internal signals, including DNA damage, is mediated by a complex web of intracellular signaling pathways. These pathways regulate fundamental cellular processes such as growth, survival, and proliferation.

Pathways Governing Cell Proliferation

Several key signaling pathways are central to the regulation of cell proliferation, and their dysregulation is a hallmark of cancer. Among the most critical are the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) and the MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) pathways. mdpi.comnih.govnih.govijbs.com These pathways are frequently overactivated in cancer, promoting uncontrolled cell growth and survival. mdpi.comnih.gov The PI3K/Akt pathway, for example, plays a crucial role in cell survival by inhibiting apoptosis. nih.gov The MAPK/ERK pathway is activated by a wide range of extracellular signals and ultimately influences gene expression related to cell proliferation and survival. mdpi.com Given that this compound exhibits anti-proliferative effects through the induction of cell cycle arrest and apoptosis, it is plausible that its mechanism involves the modulation of these critical signaling cascades. However, specific research detailing the direct targets of this compound within the PI3K/Akt or MAPK/ERK pathways is limited.

Table 1: Summary of Known Cellular Effects of this compound

| Effect | Phase/Process | Consequence |

| Cell Cycle Arrest | G2/M Phase | Prevents entry into mitosis. slideshare.net |

| Apoptosis Induction | Programmed Cell Death | Eliminates damaged cells. |

| DNA Alkylation | DNA Damage | Forms covalent bonds with DNA, interfering with replication. |

Signaling Networks Affecting Cell Survival

The introduction of DNA lesions by this compound triggers a complex and interconnected web of signaling pathways that collectively determine the cell's fate—be it survival through DNA repair or demise through programmed cell death (apoptosis). oncohemakey.com The extent of DNA damage often dictates the cellular outcome; low levels may permit repair and survival, whereas extensive damage typically activates apoptotic pathways. oncohemakey.com

DNA damage recognition proteins sense the distortions in the DNA helix caused by alkylation, initiating a cascade of signal transduction events. oncohemakey.com Key signaling pathways implicated in the cellular response to alkylating agents like Galamustine include:

p53-Dependent and Independent Apoptosis: The tumor suppressor protein p53 is a central regulator of the DNA damage response. oncohemakey.commdpi.com Upon activation by DNA damage, p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, initiate apoptosis. oncohemakey.commdpi.com Alkylating agents are known to activate both p53-dependent and independent apoptotic pathways to exert their anticancer effects. oncohemakey.com The disruption of critical steps in these apoptotic programs can lead to drug resistance. oncohemakey.com

STAT1 Pathway: The Signal Transducer and Activator of Transcription 1 (STAT1) protein plays a crucial modulatory role in the response to DNA damage from certain alkylating agents. nih.gov STAT1 has been shown to be essential for efficient DNA repair and long-term cell survival following genotoxic stress. nih.gov It is known to form a complex with p53 and other DNA repair-associated proteins, highlighting its role in coordinating the cellular response. nih.gov

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. genome.jpfrontiersin.orgmdpi.com DNA damage inflicted by alkylating agents can significantly impact this network. For instance, the massive synthesis of poly(ADP-ribose) (PAR) by PARP-1 following DNA damage can deplete cellular energy stores (ATP), leading to the activation of AMP-activated protein kinase (AMPK). plos.org Activated AMPK then inhibits the mTORC1 complex, a central regulator of protein synthesis and cell growth, in an effort to conserve energy. plos.org This modulation of the mTOR pathway can influence the balance between cell survival and death. plos.org

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is another fundamental pathway that regulates a wide array of cellular functions, including proliferation and survival. genome.jpwikipedia.org It consists of several branches, such as the ERK, JNK, and p38 MAPK pathways, which respond to various extracellular and intracellular stimuli, including genotoxic stress from alkylating agents. genome.jp Activation of these pathways can lead to divergent outcomes, from promoting survival to inducing apoptosis, depending on the specific context and cell type. esmed.org

NRF2-Mediated Survival Response: The transcription factor NRF2 orchestrates a key cell survival response against cytotoxic agents. nih.gov Alkylating agents can induce the accumulation of NRF2, which in turn increases the synthesis of glutathione (B108866) (GSH). nih.gov GSH is a critical molecule for detoxifying harmful substances and maintaining protein thiol homeostasis within the endoplasmic reticulum (ER), thereby inhibiting ER stress-induced apoptosis and promoting cell survival. nih.gov

NF-κB Pathway: In some cancer cells, alkylating agents can paradoxically activate the pro-survival Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. researchgate.net This activation can confer resistance to apoptosis, representing an intrinsic rescue mechanism for the cancer cells and a challenge for therapy. researchgate.net

Table 1: Signaling Pathways Modulated by Alkylating Agents and Their Role in Cell Fate

| Signaling Pathway | Key Proteins | Primary Role in Response to Alkylation | Impact on Cell Survival |

|---|---|---|---|

| p53 Pathway | p53, ATR, Chk1/2 | Senses DNA damage, initiates cell cycle arrest or apoptosis. oncohemakey.com | Pro-apoptotic (with extensive damage). oncohemakey.com |

| STAT1 Pathway | STAT1, c-Abl, MLH1 | Modulates the DNA damage response and is required for repair. nih.gov | Pro-survival (by enabling DNA repair). nih.gov |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR, AMPK | Regulates cell growth and metabolism; inhibited by energy depletion post-damage. frontiersin.orgplos.org | Pro-death (via mTOR inhibition). plos.org |

| MAPK Pathway | ERK, JNK, p38 | Transduces stress signals to regulate proliferation and apoptosis. genome.jpesmed.org | Context-dependent (can be pro-survival or pro-apoptotic). esmed.org |

| NRF2 Pathway | NRF2, KEAP1, GCLC | Induces antioxidant/detoxification responses (e.g., Glutathione synthesis). nih.gov | Pro-survival (by mitigating oxidative and ER stress). nih.gov |

| NF-κB Pathway | NF-κB | Can be activated by chemotherapy, leading to anti-apoptotic gene expression. researchgate.net | Pro-survival (contributes to drug resistance). researchgate.net |

Hydrolysis-Dependent Activation and Reactive Intermediate Generation

This compound does not require metabolic transformation for its activation; instead, it undergoes spontaneous chemical activation in aqueous environments. smolecule.comoncohemakey.com This process is characteristic of nitrogen mustard compounds and is crucial for its DNA alkylating activity. oncohemakey.comcuni.cz

The activation mechanism begins with a hydrolysis-dependent intramolecular cyclization. oncohemakey.com One of the two 2-chloroethyl side chains of the mustard group undergoes a reaction where the nucleophilic nitrogen atom attacks the adjacent carbon atom bearing a chlorine atom. This results in the displacement of the chloride ion and the formation of a highly strained, three-membered ring structure known as an aziridinium (B1262131) ion . oncohemakey.comencyclopedia.pubmdpi.com

This aziridinium cation is a highly reactive electrophilic intermediate. oncohemakey.comencyclopedia.pub The significant ring strain and the positive charge on the nitrogen atom make it susceptible to attack by nucleophiles. mdpi.com In a biological context, the most significant nucleophiles are the electron-rich sites on DNA bases, with the N7 position of guanine (B1146940) being a preferential target. oncohemakey.comcuni.cz The aziridinium ion rapidly reacts with the N7-guanine, opening the ring and forming a stable covalent bond, thus completing the first alkylation of the DNA strand. oncohemakey.comresearchgate.net

Since Galamustine is a bifunctional agent (possessing two chloroethyl groups), the process can be repeated. oncohemakey.com The second chloroethyl arm can also cyclize to form another aziridinium ion, which then reacts with a second nucleophilic site, often a guanine on the opposite DNA strand, resulting in a DNA interstrand cross-link. researchgate.net These cross-links are particularly cytotoxic as they physically prevent the separation of the DNA strands, thereby blocking DNA replication and transcription and ultimately triggering cell death pathways. smolecule.comresearchgate.net

Table 2: Characteristics of Galamustine Activation

| Feature | Description | Reference |

|---|---|---|

| Activation Trigger | Spontaneous hydrolysis in aqueous solution. | smolecule.comoncohemakey.com |

| Chemical Reaction | Intramolecular nucleophilic substitution (cyclization). | oncohemakey.com |

| Reactive Intermediate | Aziridinium ion (cationic, three-membered ring). | oncohemakey.comencyclopedia.pub |

| Key Property of Intermediate | Highly electrophilic and reactive due to ring strain. | encyclopedia.pubmdpi.com |

| Cellular Target | Nucleophilic sites on DNA, primarily N7 of guanine. | oncohemakey.comcuni.cz |

| Final DNA Adduct | Monofunctional adducts and bifunctional interstrand cross-links. | oncohemakey.comresearchgate.net |

Structure Activity Relationship Sar Studies of Galamustine Hydrochloride and Analogues

Elucidation of Essential Structural Motifs for Biological Activity

The biological activity of Galamustine (B21887) hydrochloride is intrinsically linked to two principal components: the galactopyranose backbone and the bis(2-chloroethyl)amino moiety. The synergy between these two structural features is crucial for its pharmacological profile.

Role of the Galactopyranose Backbone

The galactopyranose moiety in Galamustine serves as a carrier for the cytotoxic nitrogen mustard group. The rationale for using a sugar as a carrier is based on the altered metabolism of tumor cells, which often exhibit increased glucose uptake. By attaching the alkylating agent to galactose, it is hypothesized that the compound can be preferentially transported into cancer cells via glucose transporters, thereby increasing its concentration at the target site and potentially reducing systemic toxicity.

Significance of Bis(2-chloroethyl)amino Moiety at C-6 Position

The cytotoxic effect of Galamustine is conferred by the bis(2-chloroethyl)amino group, a classic nitrogen mustard pharmacophore. This moiety functions as a bifunctional alkylating agent. In the physiological environment, it undergoes an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic species can then react with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) bases.

The attachment of this alkylating group at the C-6 position of the galactopyranose ring is a critical design element. Studies on a C-6 galactose mustard analogue, 6-[Bis(2-chloroethyl)amino]-6-deoxygalactopyranose hydrochloride (C6-GLM), have demonstrated that this specific linkage results in a compound with significant antitumor activity and, importantly, reduced bone marrow toxicity compared to the parent nitrogen mustard. This suggests that the C-6 position provides an optimal balance between the release of the active alkylating species and the carrier function of the galactose molecule. The linkage at this position may influence the rate of aziridinium ion formation and its subsequent interaction with DNA.

Impact of Chemical Modifications on Alkylating Potency

The alkylating potency of Galamustine and its analogues is a direct measure of their ability to form covalent bonds with DNA, a key determinant of their cytotoxicity. Chemical modifications to either the sugar carrier or the nitrogen mustard moiety can significantly alter this potency.

Modifications to the hydroxyl groups of the galactopyranose backbone, such as acetylation or etherification, can impact the compound's lipophilicity and its ability to be recognized by glucose transporters. These changes can, in turn, affect the intracellular concentration of the drug and, consequently, its effective alkylating potency at the DNA target.

Influence of Substituent Variations on Cellular Response

The cellular response to Galamustine analogues is a complex interplay of factors including cellular uptake, DNA alkylation, and the cell's ability to repair DNA damage. Variations in substituents on the Galamustine molecule can profoundly influence these processes.

A pivotal study on 6-[Bis(2-chloroethyl)amino]-6-deoxygalactopyranose hydrochloride (C6-GLM) highlighted the significant impact of the galactose carrier on cellular response. When compared to nitrogen mustard alone, C6-GLM demonstrated a superior therapeutic index, exhibiting a 121% increase in life span (ILS) in a murine leukemia model compared to a 60% ILS for nitrogen mustard. Crucially, C6-GLM showed markedly reduced myelosuppression, a common and dose-limiting side effect of many alkylating agents. This bone marrow sparing effect is a key indicator of a favorable change in cellular response, likely attributable to the targeted delivery mediated by the galactose carrier.

Below is a data table summarizing the comparative biological activity of C6-galactose mustard and nitrogen mustard:

| Compound | LD10 Dose (mg/kg, i.p.) | Antitumor Activity (%ILS vs. P388 Leukemia) | White Blood Cell Nadir (% of Control) |

| C6-Galactose Mustard (C6-GLM) | 15.5 | 121% | 74% |

| Nitrogen Mustard | - | 60% | 57% |

Computational Chemistry Approaches in SAR Analysis

While specific computational studies on Galamustine hydrochloride are not extensively reported in the available literature, the application of computational chemistry in the broader field of nitrogen mustard SAR analysis provides a framework for how such studies could yield valuable insights.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that can be used to model the interaction of small molecules like Galamustine with their biological targets, primarily DNA.

Molecular Docking could be employed to predict the preferred binding mode of Galamustine in the minor groove of DNA. These simulations can help to identify key interactions, such as hydrogen bonds and van der Waals forces, between the drug and the DNA bases. By understanding these interactions, researchers can predict how modifications to the Galamustine structure might affect its binding affinity and specificity.

Molecular Dynamics Simulations can provide a more dynamic picture of the Galamustine-DNA interaction over time. These simulations can be used to study the conformational changes that occur in both the drug and the DNA upon binding and during the alkylation process. MD simulations could also be used to investigate the stability of the Galamustine-DNA adduct and to understand the structural basis for the sequence selectivity of nitrogen mustards. For instance, simulations of other nitrogen mustards, such as chlorambucil, have provided insights into the preference for cross-linking at 5'-GNC sequences. Such computational approaches could be instrumental in the rational design of new Galamustine analogues with improved DNA binding and alkylating properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in elucidating the structural requirements for the cytotoxic activity of nitrogen mustard compounds, including analogues related to this compound. These computational models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By quantifying the effects of various physicochemical properties, such as steric, electronic, and hydrophobic parameters, QSAR studies provide valuable insights for the rational design of more potent and selective anticancer agents.

In a notable study focused on dipeptide-alkylated nitrogen mustard compounds, which are analogues, both 2D and 3D-QSAR models were developed to predict their anti-osteosarcoma activity. nih.govnih.gov These models revealed key structural features and molecular properties that significantly influence the cytotoxicity of these compounds.

The 2D-QSAR models, established through heuristic methods and gene expression programming, identified several molecular descriptors that correlate with antitumor activity. These descriptors often include parameters related to molecular size, shape, and electronic distribution. The 3D-QSAR models, particularly those using the Comparative Molecular Similarity Indices Analysis (CoMSIA) method, provided a more detailed, three-dimensional understanding of the structure-activity relationship. nih.gov The CoMSIA model evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. nih.gov

The findings from these QSAR models indicated that specific modifications to the dipeptide carrier and the nitrogen mustard pharmacophore could significantly impact biological activity. nih.gov For instance, the models might suggest that increasing the bulkiness or altering the electrostatic potential in certain regions of the molecule could lead to enhanced cytotoxic effects. nih.gov These predictive models serve as a guide for the synthesis of new analogues with potentially improved therapeutic profiles. nih.gov

Below is a representative data table illustrating the types of molecular descriptors often used in QSAR studies of nitrogen mustard analogues and their correlation with cytotoxic activity.

| Molecular Descriptor | Description | Correlation with Activity |

| Topological Polar Surface Area (TPSA) | A measure of the surface area of a molecule occupied by polar atoms. | Often inversely correlated; lower TPSA may improve cell membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | A parabolic relationship is common; optimal lipophilicity is required for transport and interaction with DNA. |

| Molecular Weight (MW) | The mass of the molecule. | Can influence transport and binding; may be directly or inversely correlated depending on the analogue series. |

| HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the electron-donating ability of the molecule. | Can influence the reactivity of the nitrogen mustard group with DNA. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the electron-accepting ability of the molecule. | Can be important for understanding the molecule's stability and reactivity. |

Rational Design Principles for Enhanced Target Selectivity

The rational design of this compound analogues and other nitrogen mustards aims to improve their therapeutic index by increasing their selectivity towards cancer cells while minimizing damage to healthy tissues. Several key principles guide this design process, focusing on exploiting the unique characteristics of tumor cells and the mechanism of DNA alkylation.

One of the primary strategies involves modifying the carrier molecule to which the nitrogen mustard pharmacophore is attached. The goal is to design carriers that are preferentially taken up by or activated within cancer cells. For instance, incorporating moieties that are substrates for enzymes overexpressed in tumors can lead to targeted drug release. Similarly, attaching the nitrogen mustard to molecules that bind to specific receptors on cancer cells can enhance localized drug concentration.

Another important principle is the modulation of the electronic properties of the nitrogen mustard group. The reactivity of the bis(2-chloroethyl)amine (B1207034) moiety is crucial for its DNA alkylating activity. By introducing electron-donating or electron-withdrawing groups on the carrier molecule, it is possible to fine-tune this reactivity. The aim is to create a compound that is stable in systemic circulation but becomes highly reactive upon reaching the tumor microenvironment or after cellular uptake.

Furthermore, rational design can focus on exploiting differences in the DNA repair mechanisms between cancerous and normal cells. Some tumors have deficiencies in specific DNA repair pathways, making them more susceptible to DNA-damaging agents. By designing nitrogen mustards that induce specific types of DNA lesions that are poorly repaired by these tumor cells, it is possible to achieve a greater therapeutic window.

The design of hybrid molecules represents another advanced strategy. This involves combining the nitrogen mustard pharmacophore with another cytotoxic agent or a molecule that targets a different cellular pathway. For example, creating a hybrid with a platinum complex could result in a synergistic antitumor effect and potentially overcome drug resistance mechanisms. frontiersin.org

The table below summarizes some of the rational design principles for enhancing the target selectivity of nitrogen mustard analogues.

| Design Principle | Rationale | Example of Molecular Modification |

| Tumor-Targeted Carrier Molecules | To increase drug accumulation in cancer cells. | Conjugation to peptides that bind to overexpressed receptors on tumor cells. |

| Enzyme-Activated Prodrugs | To achieve selective drug activation within the tumor. | Incorporating a chemical group that is cleaved by an enzyme prevalent in the tumor microenvironment. |

| Modulation of Electronic Properties | To control the reactivity of the alkylating group. | Attaching electron-withdrawing or -donating substituents to the aromatic carrier. |

| Exploiting DNA Repair Deficiencies | To selectively kill cancer cells with impaired DNA repair. | Designing molecules that create interstrand crosslinks, which are particularly toxic to cells with deficient homologous recombination repair. |

| Hybrid Molecule Design | To achieve synergistic effects and overcome resistance. | Combining the nitrogen mustard with another chemotherapeutic agent like a platinum compound. frontiersin.org |

Preclinical Research Paradigms and Experimental Models for Galamustine Hydrochloride Investigation

In Vivo Non-Human Animal Models of Disease in Galamustine (B21887) Hydrochloride Investigation

Preclinical research into the anticancer potential of Galamustine hydrochloride relies heavily on the use of in vivo non-human animal models. These models are indispensable for evaluating the compound's efficacy, understanding its mechanism of action in a physiological context, and identifying potential challenges such as drug resistance. The selection of an appropriate animal model is critical and is dictated by the specific research question being addressed, ranging from initial efficacy screenings in xenograft models to more complex investigations of metastasis and the tumor microenvironment in orthotopic and genetically engineered models.

Genetically Engineered Animal Models

Genetically engineered mouse models (GEMMs) represent a more sophisticated approach to modeling cancer in vivo. nih.govnih.gov Unlike xenograft models where human cancer cells are implanted, GEMMs are engineered to develop tumors spontaneously due to specific genetic alterations that mimic those found in human cancers. nih.govnih.gov This allows for the study of tumor development de novo within a host with a fully intact immune system, providing valuable insights into the complex interactions between the tumor, its microenvironment, and the host's immune response. nih.govsmolecule.com

While the use of GEMMs is well-established in cancer research for compounds targeting specific genetic pathways, publicly available literature does not currently provide specific examples of this compound being tested in such models. nih.govnih.govnih.gov However, given that this compound acts as a DNA-damaging agent, its evaluation in GEMMs with specific DNA damage response (DDR) deficiencies could be a logical next step in its preclinical development. google.com For instance, GEMMs with mutations in genes like BRCA1 or ATM, which are involved in DNA repair, could be used to investigate synthetic lethality approaches in combination with this compound. The development of such models would allow for a more nuanced understanding of the compound's efficacy in tumors with specific genetic backgrounds.

Orthotopic and Metastatic Models

To more accurately recapitulate the clinical course of cancer, orthotopic and metastatic models are employed. Orthotopic models involve implanting cancer cells into the corresponding organ of origin in the animal (e.g., prostate cancer cells into the mouse prostate gland). frontiersin.orgnih.gov This approach provides a more relevant tumor microenvironment, which can significantly influence tumor growth, invasion, and response to therapy. frontiersin.orgnih.gov

Metastatic models are designed to study the spread of cancer from the primary tumor to distant organs, a major cause of mortality in cancer patients. aging-us.com These can be established either through the spontaneous metastasis from an orthotopic tumor or by directly injecting cancer cells into the bloodstream (e.g., via tail vein or intracardiac injection). aging-us.com

Pharmacodynamic Marker Evaluation in Animal Tissues

Pharmacodynamic (PD) marker evaluation in animal tissues is essential to confirm that a drug is reaching its target and exerting the expected biological effect. For this compound, which functions as an alkylating agent, a key mechanism of action is the induction of DNA damage. google.com Therefore, a primary pharmacodynamic marker to evaluate in tumor tissue from treated animals would be a surrogate marker for DNA damage, such as the phosphorylation of histone H2AX (γH2AX). frontiersin.orgnih.gov

An increase in γH2AX levels in tumor cells following treatment with this compound would provide direct evidence of the compound's DNA-damaging activity in vivo. frontiersin.orgnih.gov This can be assessed using techniques such as immunohistochemistry or immunofluorescence on tumor sections. Other potential PD markers could include the activation of downstream signaling pathways involved in the DNA damage response, such as the ATM/ATR pathway, and the induction of apoptosis, which can be measured by markers like cleaved caspase-3. nih.gov

In a study involving an ATR inhibitor in biliary tract cancer models, an increase in γH2AX was used as a marker of DNA damage, alongside the assessment of downstream effectors like p-Chk1. nih.gov A similar approach could be applied to the preclinical evaluation of this compound to confirm its mechanism of action and to correlate target engagement with antitumor efficacy.

Efficacy Assessment in Defined Preclinical Models

The primary goal of using in vivo models is to assess the therapeutic efficacy of a compound. For this compound, this involves treating tumor-bearing animals and monitoring the effect on tumor growth over time compared to a control group.

In a study utilizing a CWR22Rv1 xenograft model of castration-resistant prostate cancer, the efficacy of this compound (referred to as Gal. HCl) was evaluated. nih.gov The results demonstrated a dose-dependent inhibition of tumor growth. nih.gov This provides crucial preclinical evidence for the potential of this compound as a therapeutic agent for this difficult-to-treat cancer. nih.gov

The table below summarizes the key findings from this preclinical efficacy study.

| Preclinical Model | Compound | Key Efficacy Finding | Reference |

|---|---|---|---|

| CWR22Rv1 Xenograft (Castration-Resistant Prostate Cancer) | This compound (Gal. HCl) | Demonstrated dose-dependent inhibition and regression of tumor growth. | nih.gov |

This type of efficacy data is critical for making decisions about the further development of a compound and for designing future clinical trials.

Development and Study of Drug Resistance Models in Vivo

The development of drug resistance is a major challenge in cancer therapy. In vivo models of acquired drug resistance are crucial for understanding the mechanisms by which tumors become resistant to treatment and for developing strategies to overcome or prevent this resistance.

These models are typically generated by treating tumor-bearing animals with a drug until the tumors no longer respond and begin to regrow. The resistant tumors can then be harvested and analyzed to identify the molecular changes that have occurred. While the use of this compound in the development of drug-resistant cancer cell lines has been proposed as a research application, specific in vivo studies detailing the generation and characterization of this compound-resistant tumors are not currently documented in published research. google.com

Developing such a model would be a valuable research tool. For example, a this compound-resistant CWR22Rv1 xenograft model could be established through continuous treatment. The resulting resistant tumors could then be subjected to genomic and proteomic analysis to identify potential resistance mechanisms, such as alterations in DNA repair pathways or drug efflux pumps. This knowledge could then be used to devise combination therapies to overcome this resistance.

Advanced Preclinical Modeling Platforms

The evolution of preclinical models from simple two-dimensional (2D) cell cultures to more complex, physiologically relevant systems is crucial for improving the prediction of clinical outcomes. fda.govnih.gov For a cytotoxic compound like this compound, advanced platforms that better mimic the human tumor microenvironment are essential for a comprehensive understanding of its efficacy and potential limitations.

Organ-on-a-Chip (OoC) technology represents a significant leap forward in in vitro modeling, integrating microfluidics with living human cells to create miniaturized versions of human organs. mdpi.comeuropa.eu These devices can simulate the mechanical forces, chemical gradients, and multi-cellular architectures of organs like the liver, lung, and kidney. nih.govharvard.edu For this compound, OoC platforms could offer invaluable insights:

Tumor-on-a-Chip: A microfluidic chip containing cancer cells co-cultured with stromal and immune cells could model a human-like tumor microenvironment. europa.eu This would allow for the detailed study of this compound's ability to penetrate complex tissues and exert its cytotoxic effects.

Multi-Organ-Chips: By connecting different organ chips (e.g., a tumor chip to a liver chip), researchers could investigate the metabolism of this compound and its potential off-target toxicity on other organs simultaneously. gao.gov This provides a more systemic view than isolated culture systems. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: OoC systems can be used to study drug absorption, distribution, metabolism, and excretion (ADME) in a human-relevant context, providing data that is often more predictive than animal models. mdpi.com

Despite the potential of this technology, specific studies detailing the use of Organ-on-a-Chip systems for the investigation of this compound have not been identified in publicly available research.

Traditional 2D monolayer cell cultures often fail to replicate the complex cell-cell and cell-extracellular matrix interactions of an in vivo tumor, which can lead to misleading data on drug sensitivity. mdpi.comnih.gov Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant environment for testing anticancer agents. fda.govmdpi.com

Spheroids: These are self-assembled, spherical clusters of cancer cells that mimic the structure of small, avascular tumors. mdpi.com They establish gradients of nutrients, oxygen, and metabolic waste, creating different cellular zones (proliferative, quiescent, and necrotic) that are characteristic of solid tumors. frontiersin.org

Organoids: Derived from patient tissues or stem cells, organoids are more complex 3D structures that can recapitulate the cellular diversity and architecture of the original organ or tumor. mdpi.com Patient-derived tumor organoids could be a powerful tool for personalized medicine, allowing for the testing of compounds like this compound against a specific patient's cancer.

Cells grown in 3D models are generally more resistant to chemotherapeutic drugs compared to those in 2D cultures. nih.gov Evaluating this compound in these models would provide a more stringent and likely more predictive test of its efficacy. smolecule.com

Interactive Table: Hypothetical Comparison of this compound IC₅₀ Values in 2D vs. 3D Cell Culture Models

This table is for illustrative purposes to show the type of data generated from such studies, as specific experimental results for this compound in these models are not publicly available.

| Cell Line | 2D Culture IC₅₀ (µM) | 3D Spheroid IC₅₀ (µM) | Fold-Resistance (3D/2D) |

| MCF-7 (Breast) | 15 | 60 | 4.0 |

| A549 (Lung) | 25 | 125 | 5.0 |

| HCT116 (Colon) | 10 | 70 | 7.0 |

| U-87 MG (Glioblastoma) | 30 | 180 | 6.0 |

Methodologies for Investigating Combination Research Strategies

The complexity of cancer often necessitates treatment with multiple therapeutic agents. smolecule.com Preclinical studies are essential to identify drug combinations that are synergistic (the combined effect is greater than the sum of individual effects) or additive, while avoiding antagonistic interactions. For a DNA-damaging agent like this compound, combination studies would likely explore pairings with drugs that have complementary mechanisms of action.

Methodologies for evaluating these combinations include:

Isobolographic Analysis: This graphical method is considered a gold standard for assessing drug interactions. It involves plotting the concentrations of two drugs required to produce a specific level of effect (e.g., 50% cell death). The resulting "isobole" is compared to lines of additivity to determine if the interaction is synergistic, additive, or antagonistic.

Combination Index (CI): Based on the median-effect principle, the CI method provides a quantitative measure of the interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

These preclinical evaluations help prioritize the most promising drug combinations for further development and clinical testing. slideshare.net

Interactive Table: Illustrative Isobologram Data for this compound in Combination

This table presents a hypothetical data set for a combination study to demonstrate the methodology. Actual data for this compound is not available.

| Drug Combination | Effect Level (Fraction Affected) | Galamustine Conc. (µM) | Drug B Conc. (nM) | Combination Index (CI) | Interpretation |

| Galamustine + PARP Inhibitor | 0.50 | 7.5 | 20 | 0.65 | Synergy |

| Galamustine + Taxane | 0.50 | 12.0 | 5 | 1.05 | Additive/Slight Antagonism |

| Galamustine + EGFR Inhibitor | 0.50 | 9.0 | 50 | 0.80 | Synergy |

Analytical Techniques for Preclinical Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic (PK) studies determine how an organism absorbs, distributes, metabolizes, and excretes a drug, while pharmacodynamic (PD) studies investigate the drug's effect on the body. nih.gov Together, they are critical for understanding the relationship between drug concentration and its therapeutic effect.

For a small molecule like this compound, the cornerstone analytical technique for quantitative analysis in biological matrices (e.g., plasma, tissue) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . admescope.combiotestfacility.com

Methodology: The process involves the collection of biological samples at various time points after drug administration. admescope.com The drug is then extracted from the matrix, often using techniques like protein precipitation or liquid-liquid extraction. harvard.edu The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system, which separates the drug from other components. nih.govnih.gov The separated drug then enters a tandem mass spectrometer, which provides highly sensitive and selective quantification. biotestfacility.comnih.gov

Key PK Parameters: This analysis allows for the calculation of crucial PK parameters, providing a comprehensive profile of the drug's behavior in vivo. admescope.commdpi.com

Interactive Table: Typical Pharmacokinetic Parameters Determined via LC-MS/MS Analysis

This table lists key pharmacokinetic parameters that would be determined in a preclinical study of a compound like this compound. The values are representative examples.

| Parameter | Description | Example Value (Rat Model) |

| Cmax | Maximum observed plasma concentration | 850 ng/mL |

| Tmax | Time to reach Cmax | 1.5 hours |

| AUC(0-t) | Area under the plasma concentration-time curve | 4500 ng·h/mL |

| T1/2 | Elimination half-life | 3.2 hours |

| CL | Clearance (volume of plasma cleared of drug per unit time) | 2.5 L/h/kg |

| Vd | Apparent volume of distribution | 10 L/kg |

Pharmacodynamic studies would involve correlating these PK data with a biological response, such as tumor growth inhibition in an animal model or the level of a specific biomarker (e.g., a marker of DNA damage). nih.gov This PK/PD relationship is fundamental for translating preclinical findings to clinical trial design. gu.se

Galamustine Hydrochloride Within the Context of Contemporary Drug Discovery and Development Research

Target Identification and Validation Strategies

The initial step in the development of a targeted therapeutic like Galamustine (B21887) hydrochloride involves the identification and validation of its molecular target. While DNA has been long established as the primary target of alkylating agents, modern drug discovery employs a range of sophisticated strategies to elucidate specific molecular interactions and downstream effects. idrblab.netwjbphs.com

Genomic and Proteomic Approaches: High-throughput screening of cancer cell lines against a library of compounds, including Galamustine hydrochloride, can identify patterns of sensitivity and resistance. This data, when integrated with genomic and proteomic profiles of the cell lines, can reveal potential biomarkers of response. wjbphs.comrapidnovor.com For instance, mutations in DNA repair genes or altered expression of proteins involved in cell cycle checkpoints could correlate with sensitivity to this compound.

Chemical Genetics: This approach utilizes small molecules to perturb biological pathways in an unbiased manner. nih.gov By observing the phenotypic changes induced by this compound and identifying the molecular players involved, researchers can gain a deeper understanding of its mechanism of action beyond simple DNA alkylation.

A hypothetical workflow for target validation for a compound like this compound is presented in Table 1.

Table 1: Hypothetical Target Validation Workflow for this compound

| Step | Method | Objective |

|---|---|---|

| 1. Target Identification | High-Throughput Screening (HTS) of diverse cancer cell lines. | To identify cell lines sensitive to this compound. |

| Proteomic analysis of sensitive vs. resistant cell lines. | To identify differentially expressed proteins that may be direct or indirect targets. | |

| 2. Target Engagement | Cellular Thermal Shift Assay (CETSA). | To confirm direct binding of this compound to the identified protein targets in a cellular context. |

| 3. Genetic Validation | CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown of the identified target. | To assess whether the absence or reduction of the target protein phenocopies the effect of this compound treatment. |

| 4. Pharmacological Validation | Development of analog compounds with varying affinity for the target. | To establish a structure-activity relationship (SAR) and confirm that target modulation is responsible for the observed cellular effects. |

Lead Compound Optimization Principles

Once a lead compound like this compound is identified, the process of lead optimization aims to enhance its therapeutic properties while minimizing undesirable effects. wikipedia.orgbiobide.com This involves a cyclical process of chemical modification and biological testing. upmbiomedicals.com

Improving Potency and Selectivity: Medicinal chemists can synthesize analogs of this compound to improve its potency against cancer cells. nih.gov This could involve modifying the galactose moiety to enhance cellular uptake by specific glucose transporters often overexpressed in cancer cells, or altering the bis(2-chloroethyl)amino group to fine-tune its reactivity. The goal is to increase the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose.

Enhancing ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug is a critical determinant of its clinical success. nih.gov Optimization strategies may focus on improving the solubility and stability of this compound. For example, creating a hydrochloride salt improves its water solubility for potential intravenous administration. nih.gov Modifications can also be made to reduce off-target toxicity, such as myelosuppression, which is a common side effect of alkylating agents.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how changes in the chemical structure of this compound affect its biological activity is crucial for rational drug design. nih.gov This involves synthesizing a series of related compounds and evaluating their efficacy and toxicity. The insights gained from SAR studies guide the design of new analogs with improved properties.

Table 2 illustrates a hypothetical SAR study for this compound analogs.

Table 2: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound | Modification to Galamustine Structure | In Vitro Potency (IC50, µM) in a Cancer Cell Line | In Vivo Efficacy (% Tumor Growth Inhibition) |

|---|---|---|---|

| Galamustine | - | 1.5 | 60 |

| Analog A | Modification of the galactose hydroxyl groups | 0.8 | 75 |

| Analog B | Replacement of one chloroethyl group with a fluoroethyl group | 2.1 | 55 |

| Analog C | Esterification of the primary alcohol on the galactose | 1.2 | 68 |

Translational Research Considerations in Preclinical Development

Translational research plays a pivotal role in bridging the gap between promising preclinical findings and successful clinical applications. nih.govnih.gov For a compound like this compound, several key considerations are paramount during preclinical development.

Selection of Relevant Preclinical Models: The choice of appropriate animal models is critical for predicting clinical outcomes. wakehealth.edu For this compound, this would involve using patient-derived xenografts (PDX models) that more accurately reflect the heterogeneity of human tumors, in addition to traditional cell line-derived xenografts.

Biomarker Development: Identifying predictive biomarkers is essential for patient stratification in clinical trials. Preclinical studies should aim to identify molecular signatures, such as specific gene mutations or protein expression levels, that correlate with response to this compound. This allows for the selection of patients who are most likely to benefit from the treatment.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the relationship between drug exposure (pharmacokinetics) and its biological effect (pharmacodynamics) is crucial for determining the optimal dosing regimen. nih.gov Preclinical PK/PD studies help to establish the dose and schedule that will be investigated in initial human trials.

Role of this compound in Understanding Fundamental Biological Processes

Beyond its potential as a therapeutic agent, this compound serves as a valuable tool for investigating fundamental biological processes, particularly those related to cancer.

DNA Damage Response Pathways

As an alkylating agent, this compound directly induces DNA damage, making it an excellent probe for studying the cellular DNA Damage Response (DDR). mdpi.com The DDR is a complex network of signaling pathways that detect DNA lesions, signal their presence, and promote their repair. embopress.org

When this compound creates interstrand crosslinks in DNA, it triggers a cascade of events involving key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). mdpi.comwikipathways.org These kinases then phosphorylate a host of downstream targets to initiate cell cycle arrest, allowing time for DNA repair, or to induce apoptosis if the damage is irreparable. mdpi.com By studying the cellular response to this compound, researchers can dissect the intricate workings of the DDR and identify potential vulnerabilities in cancer cells that have defects in these pathways. frontiersin.org

Tumor Microenvironment Interactions

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM) that plays a critical role in tumor progression and therapeutic response. frontiersin.orgnih.gov The "gala" prefix in this compound suggests a potential link to galectins, a family of carbohydrate-binding proteins that are known to be involved in cell-cell and cell-matrix interactions within the TME. csic.esmdpi.com

While direct evidence of this compound interacting with galectins is not established, it is conceivable that the galactose moiety could influence its distribution and uptake within the TME. For instance, galectins expressed on the surface of tumor or stromal cells could potentially interact with the galactose portion of the molecule, thereby modulating its local concentration and activity. csic.es Further research is needed to explore this hypothetical interaction and its potential implications for targeting the TME.

Molecular Determinants of Cellular Response

Understanding why some cancer cells are sensitive to this compound while others are resistant is a key question in its development. The molecular determinants of cellular response are multifaceted and can include:

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.

DNA Repair Capacity: Cells with highly efficient DNA repair mechanisms, particularly those involved in repairing interstrand crosslinks, may be more resistant to this compound.

Apoptotic Threshold: The propensity of a cell to undergo apoptosis in response to DNA damage can vary significantly. Cells with a high apoptotic threshold may be more likely to survive treatment.

Investigating these and other potential mechanisms of resistance in preclinical models is crucial for developing strategies to overcome them, such as combination therapies that target resistance pathways.

Future Directions in Alkylating Agent Research and Development

The development of new alkylating agents and the refinement of existing ones are driven by the need to overcome significant limitations, primarily drug resistance and toxicity to healthy tissues. numberanalytics.com Research is advancing on several fronts to enhance the therapeutic index of this important class of anticancer drugs.

Overcoming Resistance to Alkylating Agents

A primary challenge in the clinical use of alkylating agents is the development of resistance by cancer cells. numberanalytics.com Understanding the molecular mechanisms behind this resistance is crucial for developing strategies to counteract it.

Mechanisms of Resistance:

Cancer cells can employ several strategies to resist the cytotoxic effects of alkylating agents. These include enhanced DNA repair capabilities, increased levels of detoxifying molecules, and altered drug transport. numberanalytics.comCurrent time information in Bangalore, IN. The O6-methylguanine-DNA methyltransferase (MGMT) pathway is a key DNA repair mechanism that can reverse the DNA damage caused by some alkylating agents. numberanalytics.com Additionally, elevated levels of glutathione (B108866) can conjugate with and neutralize alkylating agents, reducing their efficacy. numberanalytics.com

| Mechanism of Resistance | Description | Key Molecules/Pathways Involved |

|---|---|---|

| Enhanced DNA Repair | Cancer cells increase their capacity to repair the DNA lesions caused by alkylating agents. numberanalytics.com | O6-methylguanine-DNA methyltransferase (MGMT), Mismatch Repair (MMR), Base Excision Repair (BER) mdpi.comncats.io |

| Increased Glutathione Levels | Glutathione, an antioxidant, can directly bind to and inactivate alkylating agents. numberanalytics.com | Glutathione S-transferases (GSTs) databridgemarketresearch.com |

| Altered Cellular Uptake/Efflux | Changes in transport proteins can reduce the intracellular concentration of the drug. numberanalytics.com | Drug efflux pumps (e.g., P-glycoprotein) |

Strategies to Overcome Resistance:

Researchers are exploring several avenues to circumvent these resistance mechanisms. Combination therapy, which involves using alkylating agents with other chemotherapeutic drugs or targeted therapies, is a common strategy. numberanalytics.com For instance, combining an alkylating agent with an inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) can enhance its effectiveness. gla.ac.uk

| Strategy | Description | Example |

|---|---|---|

| Combination Therapy | Using alkylating agents with other drugs to enhance efficacy and overcome resistance. numberanalytics.com | Combination with PARP inhibitors to block DNA repair pathways. gla.ac.uk |

| Targeted Delivery | Utilizing systems like nanoparticles or antibody-drug conjugates to deliver the alkylating agent specifically to tumor cells, increasing its concentration at the target site while minimizing systemic toxicity. Current time information in Bangalore, IN. | Antibody-drug conjugates that recognize tumor-specific antigens. aacrjournals.org |

| Resistance Modifiers | Developing agents that inhibit the resistance mechanisms of cancer cells. | MGMT inhibitors to counteract resistance mediated by this DNA repair protein. Current time information in Bangalore, IN. |

Development of Novel Alkylating Agents

The quest for more effective and less toxic alkylating agents has led to the development of new compounds with improved properties.

Carbohydrate-Conjugated Alkylating Agents:

This compound is a prime example of a carbohydrate-conjugated nitrogen mustard. ontosight.ai The rationale behind this approach is to leverage the increased glucose uptake of many cancer cells (the Warburg effect) to achieve a more targeted delivery of the cytotoxic alkylating agent. nih.govnih.gov The galactose moiety in Galamustine is intended to facilitate its transport into cancer cells that overexpress glucose transporters. ontosight.airesearchgate.net

The development of such glycoconjugates aims to improve the therapeutic index by increasing drug concentration in tumor tissues while reducing exposure to healthy cells, thereby potentially lowering side effects. nih.gov Glufosfamide, another glucose-conjugated alkylating agent, has undergone phase I clinical trials, demonstrating the viability of this strategy in a clinical setting. nih.govwjgnet.com

Other Novel Agents:

Research is also focused on creating new nitrogen mustards and other alkylating agents with different chemical structures to enhance stability, reduce reactivity with non-target molecules, and overcome existing resistance mechanisms. mdpi.com For example, Bendamustine, a nitrogen mustard derivative, has shown efficacy in certain hematological malignancies. cancerresearchuk.org

Personalized Medicine and Biomarkers

The future of alkylating agent therapy is increasingly moving towards a personalized approach, where treatment is tailored to the individual patient's tumor characteristics. numberanalytics.com

Biomarkers for Sensitivity:

The identification of biomarkers that can predict a tumor's sensitivity to a particular alkylating agent is a key area of research. nih.govnih.gov For instance, the methylation status of the MGMT promoter is a well-established biomarker for predicting the response to temozolomide (B1682018) in glioblastoma patients. nih.gov Tumors with a methylated MGMT promoter have reduced expression of the MGMT protein and are therefore more susceptible to the cytotoxic effects of this alkylating agent. nih.gov The presence of specific DNA repair deficiencies in a tumor could also indicate a greater sensitivity to alkylating agents. gla.ac.uk

| Biomarker | Associated Alkylating Agent(s) | Clinical Significance |

|---|---|---|

| MGMT Promoter Methylation | Temozolomide, Carmustine | Predicts better response and improved survival in glioblastoma patients. ncats.ionih.gov |

| DNA Repair Deficiencies (e.g., in BRCA genes) | Platinum-based agents, PARP inhibitor combinations | Increased sensitivity to agents that cause DNA damage. gla.ac.uk |

| Expression of Glucose Transporters (e.g., GLUT1) | Carbohydrate-conjugated agents (e.g., Galamustine, Glufosfamide) | Potential for targeted therapy in tumors with high glucose uptake. nih.govresearchgate.net |

By analyzing a patient's tumor for such biomarkers, clinicians can make more informed decisions about which alkylating agent is most likely to be effective, paving the way for more personalized and successful cancer treatment. Current time information in Bangalore, IN.

常见问题

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing Galamustine hydrochloride, and how can researchers ensure reproducibility?

- Methodological Guidance :

- Synthesis should follow peer-reviewed protocols with detailed documentation of reaction conditions (solvents, catalysts, temperature, pH) and purification steps (e.g., recrystallization, chromatography). Characterization requires multiple orthogonal techniques:

- Structural Confirmation : NMR (¹H/¹³C), FT-IR, and mass spectrometry .

- Purity Assessment : HPLC (≥95% purity threshold) with UV/vis or ELSD detection .

- Reproducibility hinges on explicit procedural descriptions in the "Experimental" section, including batch-specific variations and equipment calibration records .

Q. How should researchers evaluate the stability of this compound under different storage and experimental conditions?

- Methodological Guidance :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) using ICH Q1A guidelines. Monitor degradation via:

| Parameter | Analytical Method | Acceptance Criteria |